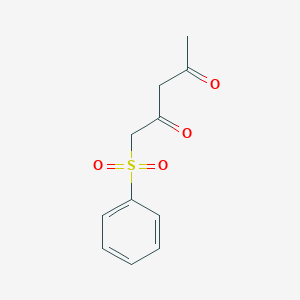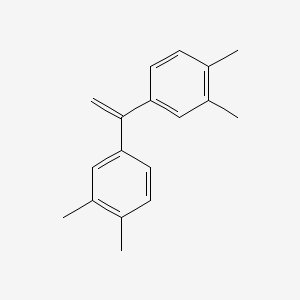
1,1'-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of two 3,4-dimethylbenzene groups connected via an ethene bridge. This compound is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ether, benzene, and dichloromethane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzyl chloride with a base to form the corresponding benzyl carbanion, which then undergoes a coupling reaction with ethene. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Ethane-bridged derivatives
Substitution: Various substituted benzene derivatives
科学研究应用
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
作用机制
The mechanism of action of 1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1,1-Bis(3,4-dimethylphenyl)ethane: Similar structure but with an ethane bridge instead of an ethene bridge.
4,4’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Contains a tetrazole ring instead of dimethylbenzene groups.
Benzene,1,1’-(1,3-butadiene-1,4-diyl)bis-: Contains a butadiene bridge instead of an ethene bridge.
Uniqueness
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
6578-78-5 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
4-[1-(3,4-dimethylphenyl)ethenyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H20/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11H,5H2,1-4H3 |
InChI 键 |
VDWSUGIVRQZANC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=C)C2=CC(=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
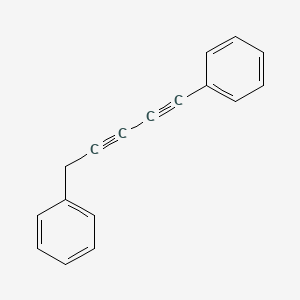
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
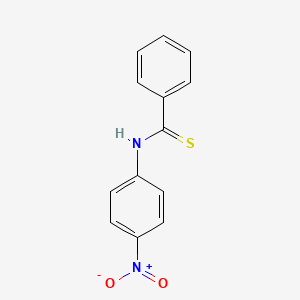
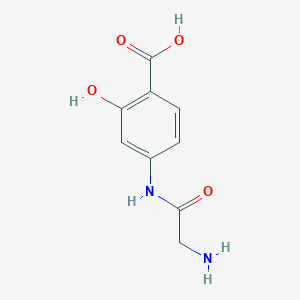


![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
